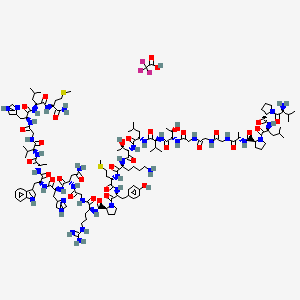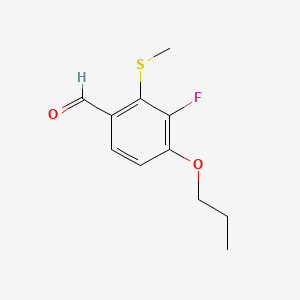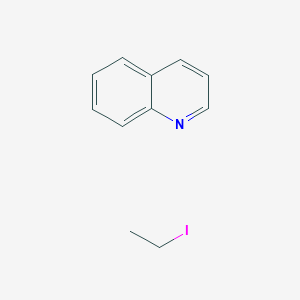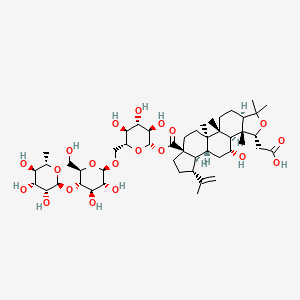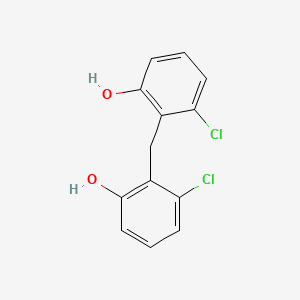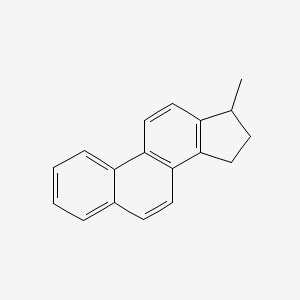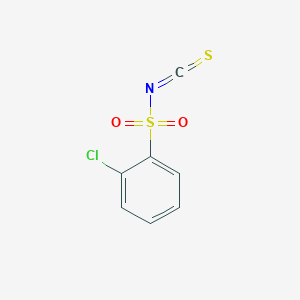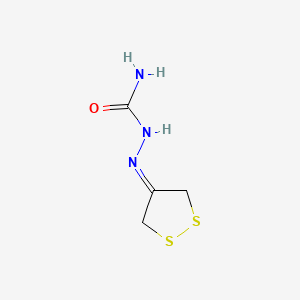
1,2-Dithiolan-4-one, semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dithiolan-4-one, semicarbazone: is a compound that combines the structural features of both 1,2-dithiolane and semicarbazone The 1,2-dithiolane moiety is a five-membered heterocyclic ring containing two sulfur atoms, while the semicarbazone group is a derivative of urea
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dithiolan-4-one, semicarbazone can be synthesized through a modular one-step synthesis. The process involves reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine under mild conditions. This reaction proceeds to completion within minutes, presumably via a sulfonium-mediated ring-closure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dithiolan-4-one, semicarbazone undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the 1,2-dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, leading to the formation of thiols.
Substitution: The semicarbazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the semicarbazone group under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted semicarbazones.
Aplicaciones Científicas De Investigación
1,2-Dithiolan-4-one, semicarbazone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-dithiolan-4-one, semicarbazone involves its ability to undergo thiol-disulfide exchange reactions. This reactivity is due to the geometric constraints imposed on the sulfur-sulfur bond in the 1,2-dithiolane ring, which weakens the bond and makes it prone to rapid exchange . The semicarbazone group can act as a chelating ligand, interacting with metal ions and other molecular targets .
Comparación Con Compuestos Similares
1,2-Dithiolane-4-carboxylic acid: This compound shares the 1,2-dithiolane ring but has a carboxylic acid group instead of a semicarbazone group.
Asparagusic acid: Another compound with a 1,2-dithiolane ring, but with different functional groups.
Uniqueness: 1,2-Dithiolan-4-one, semicarbazone is unique due to the combination of the 1,2-dithiolane ring and the semicarbazone group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
1124-66-9 |
|---|---|
Fórmula molecular |
C4H7N3OS2 |
Peso molecular |
177.3 g/mol |
Nombre IUPAC |
(dithiolan-4-ylideneamino)urea |
InChI |
InChI=1S/C4H7N3OS2/c5-4(8)7-6-3-1-9-10-2-3/h1-2H2,(H3,5,7,8) |
Clave InChI |
BHOJFJRJYHNOAO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NNC(=O)N)CSS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)

